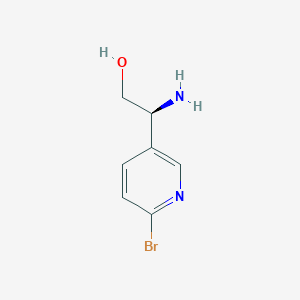

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol

Description

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol is a chiral amino alcohol characterized by a 6-bromo-substituted pyridine ring attached to a β-amino alcohol backbone. The compound is commercially available with a purity of 95% (CAS: 1213204-08-0, MFCD09256994) and is utilized in drug discovery and organic synthesis . The bromine atom at the 6-position of the pyridine ring enhances molecular weight (291.13 g/mol) and introduces steric and electronic effects, influencing solubility and reactivity.

Properties

IUPAC Name |

(2S)-2-amino-2-(6-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJFRGHSYONBMS-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1[C@@H](CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the compound into its amine or alcohol derivatives.

Substitution: The bromo group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Ammonia (NH₃) or sodium azide (NaN₃) in the presence of a base.

Major Products Formed:

Oxidation: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanoic acid.

Reduction: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanol.

Substitution: (2S)-2-Amino-2-(6-azido(3-pyridyl))ethanol.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol as an anticancer agent. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on various tumor cell lines, suggesting that this compound may share similar properties.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress and inflammation in neuronal cells. These findings open avenues for further investigation into its use in treating conditions such as Alzheimer's disease.

Enzyme Inhibition

This compound has been evaluated as a biochemical probe for enzyme inhibition studies. Its structural characteristics allow it to interact with various enzymes, potentially leading to the identification of new therapeutic targets. For example, it has been used to study the inhibition of kinases involved in cancer progression.

Receptor Modulation

The compound has also been explored for its ability to modulate receptor activity, particularly G-protein coupled receptors (GPCRs). This modulation could lead to the development of new drugs targeting these receptors, which play crucial roles in numerous physiological processes.

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Various substituted pyridine derivatives |

| Coupling Reactions | Complex heterocyclic compounds |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of a series of bromopyridine derivatives, including this compound. The results indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Research published in Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The study found that treatment with this compound significantly reduced markers of oxidative damage and improved cell viability.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogous brominated or fluorinated amino alcohols/pyrimidines:

Key Observations :

- Stereochemistry : Both the target compound and AS7879 retain the (2S)-configuration, a common feature in bioactive molecules to ensure target specificity .

- Heterocyclic Core : The pyridine ring in the target compound offers distinct hydrogen-bonding capabilities compared to pyrimidine derivatives (e.g., QA-0271), influencing binding affinity in enzyme interactions .

Physicochemical Properties

- Solubility : The bromopyridyl group in the target compound reduces aqueous solubility compared to AS7879’s difluorophenyl group, as bromine’s hydrophobic character dominates over fluorine’s electronegativity.

- Stability : Bromine’s electron-withdrawing effect stabilizes the pyridine ring against nucleophilic attacks, whereas QA-0271’s pyrimidine ring is more reactive due to electron-deficient nitrogen atoms .

Biological Activity

(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, which is critical for its biological activity. The stereochemistry at the 2-position is essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or activation of various biochemical pathways, influencing cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The compound showed effective antimicrobial activity against several pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.40 |

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties, particularly through the inhibition of cell proliferation in various cancer cell lines.

- IC50 Values : The compound displayed IC50 values in the micromolar range against several cancer lines, suggesting moderate potency.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 25.0 |

| Caco-2 (Colon) | 30.5 |

| PC-3 (Prostate) | 20.0 |

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications to the structure enhanced its activity against both Gram-positive and Gram-negative bacteria .

Anticancer Mechanisms

Research conducted on the anticancer effects revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .

Comparative Analysis with Similar Compounds

When compared to similar compounds, this compound demonstrates unique biological properties due to its specific bromine substitution on the pyridine ring.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| (2S)-2-Amino-2-(5-chloro(2-pyridyl))ethan-1-ol | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.